铬-51

概述

描述

Chromium-51 is the radioisotope of the chemical element chromium. It has 24 protons and 27 neutrons in the atomic nucleus, resulting in the mass number 51 .

Synthesis Analysis

Chromium-51 has been used in cytotoxicity assays. Target cells are loaded in vitro with radioactive chromium and lysis is determined by measuring chromium in the supernatant released by dying cells . A procedure has also been developed whereby Chromium-51 of high specific activity can be separated from pile-bombarded potassium chromate .Molecular Structure Analysis

Chromium-51 has an isotopic mass of 50.94476539 u and a nuclide mass of 50.9315998 u (calculated nuclear mass without electrons). It has a mass number of 51, with 24 protons (atomic number) and 27 neutrons .Chemical Reactions Analysis

Chromium exhibits several oxidation states, with the +3 oxidation state being the most stable. It reacts with ammonia to precipitate gray-green chromium (III) hydroxide. Strong bases such as NaOH also precipitate Cr(OH)3, but the precipitate dissolves in excess hydroxide .Physical And Chemical Properties Analysis

Chromium-51 decays radioactively by electron capture and emits gamma rays (0.320 MeV). It has a half-life of 27.704 days . The physical properties of Chromium-51 include a mass number of 51, an atomic number of 24, and 27 neutrons. The isotopic mass is 50.94476539 u and the nuclide mass is 50.9315998 u .科学研究应用

人类白细胞中的铬转运

铬,包括其放射性形式铬-51,已广泛用于研究血细胞库大小和血管内动力学。对人类白细胞中铬酸盐的转运特性的研究表明,铬酸盐的摄取是单向的且受温度影响,可能表明这是一个依赖能量的过程 (Lilien, Spivak, & Goldman, 1970)。

红细胞和血浆蛋白的标记

铬-51(Cr51)在生物示踪剂中被发现很有用。这项研究展示了它与红细胞和血浆蛋白的结合,为研究这些成分提供了一个新工具 (Gray & Sterling, 1950)。

海水中的价态

海水中铬的价态,包括铬-51,对于理解其地球化学行为和放射性废物处理研究至关重要。作为放射性示踪剂的铬-51揭示了这种元素的主要部分仍处于六价态的海水中 (Fukai, 1967)。

用作红细胞的标记

铬-51已被用于标记红细胞,从而研究它们在循环中的寿命和行为。这种方法已被证明对研究存储的红细胞的存活能力非常有价值 (Mollison & Veall, 1955)。

白细胞、红细胞和血小板的标记

铬-51还被用于研究不同血细胞的相对标记。这项研究发现,大淋巴细胞和单核细胞比其他细胞类型更容易被标记,为细胞动力学提供了见解 (Eyre, Rosen, & Perry, 1970)。

放射性铬-51伽马射线源

已探讨了将铬-51用作放射治疗中的伽马射线源,特别是由于其单能伽马射线发射,使其适用于特定的治疗应用 (Myers, 1959)。

溶血性贫血中的红细胞破坏

铬-51在研究溶血性贫血中红细胞的寿命和破坏方面起着至关重要的作用,有助于理解这种疾病及其治疗 (Lewis, Szur, & Dacie, 1960)。

安全和危害

The hazard from Chromium-51 comes from both external and internal exposure. External exposure from a 1 mCi point source of Chromium-51 at 1 meter is 180 mR/hr. Internally, insoluble compounds can deposit in the lung, the critical organ. The lower large intestine is the critical organ for an intake of soluble compounds .

未来方向

Over the last 50 years, most of the transfusion recovery data were generated by Chromium-51 labeling studies. These were predominantly performed to validate new storage systems and new processes to prepare RBC concentrates . More recently, reports have appeared indicating a decline in the use of Chromium-51 preparations and the search for alternative radioisotopes for the stated uses .

属性

IUPAC Name |

chromium-51 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAMTAEIAYCRO-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[51Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932164 | |

| Record name | (~51~Cr)Chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.944765 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is evidence that chromium binds to the globin moiety of hemoglobin. | |

| Record name | Chromium Cr-51 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Chromium-51 | |

CAS RN |

14392-02-0 | |

| Record name | Chromium-51 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14392-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium Cr-51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium Cr-51 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (~51~Cr)Chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIUM CR-51 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAU17N705 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

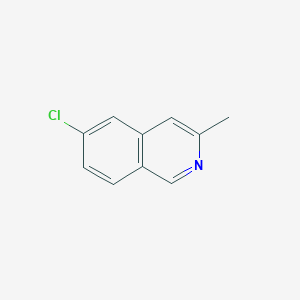

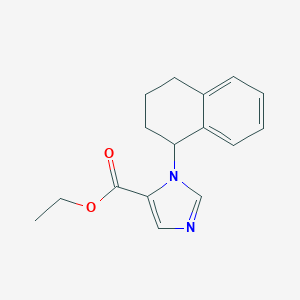

Synthesis routes and methods I

Procedure details

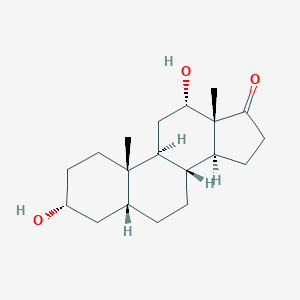

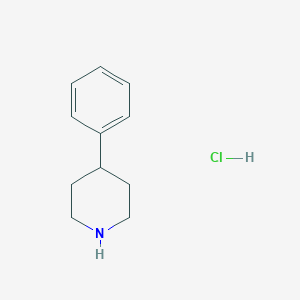

Synthesis routes and methods II

Procedure details

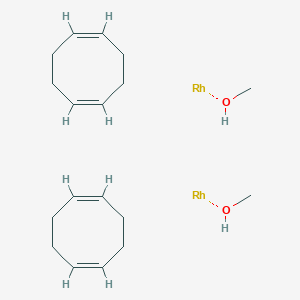

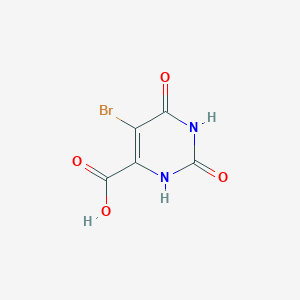

Synthesis routes and methods III

Procedure details

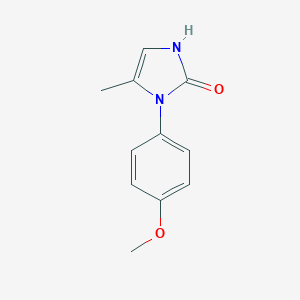

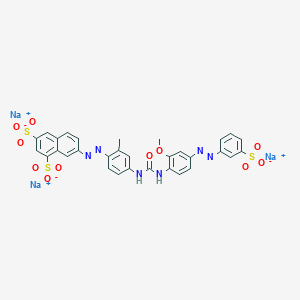

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。